2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide
Description
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide (CAS: 743444-43-1) is a chloro-substituted propanamide derivative featuring a morpholine sulfonyl group attached to a methyl-substituted phenyl ring. Its molecular formula is C₁₄H₁₉ClN₂O₄S, with a molar mass of 346.83 g/mol and a predicted density of 1.368 g/cm³ . The compound’s structure includes a 2-chloropropanamide moiety linked to a phenyl ring substituted with a methyl group at position 4 and a morpholine-4-sulfonyl group at position 3 (Fig. 1). The SMILES string is CC1=C(C=C(C=C1)NC(=O)C(C)Cl)S(=O)(=O)N2CCOCC2, and its predicted pKa is 12.63, indicating moderate basicity .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10-3-4-12(16-14(18)11(2)15)9-13(10)22(19,20)17-5-7-21-8-6-17/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMZAATHVAXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Cl)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide involves several steps. One common synthetic route includes the reaction of 4-methyl-3-(morpholine-4-sulfonyl)aniline with 2-chloropropanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a chloro group, a sulfonamide moiety, and a propanamide structure that contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
2-Chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival.
Anticancer Potential
The compound is also being investigated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell proliferation and survival .
Biological Research
The compound serves as an important tool in biological research due to its ability to interact with enzymes and receptors. Its sulfonamide group is known to participate in hydrogen bonding, which can influence enzyme activity and receptor binding affinities.
Chemical Synthesis
In synthetic organic chemistry, this compound is utilized as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for various substitution reactions, making it a versatile building block in organic synthesis.
Material Science
The compound's unique properties also make it relevant in material science applications, particularly in the development of new polymers and materials with enhanced chemical resistance and stability.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
Case Study 2: Anticancer Research
In another investigation reported in Cancer Research, the compound was tested against multiple cancer cell lines. The findings revealed that it effectively induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-chloro-N-(4-methylphenyl)propanamide (CAS: L026748)
- Structure : Simplifies the target compound by removing the morpholine sulfonyl group.
- Molecular Formula: C₁₀H₁₂ClNO.
- Key Differences : Lacks sulfonamide and morpholine moieties.
- Applications : Used as an intermediate in bioactive compound synthesis. Its simpler structure reduces steric hindrance, favoring nucleophilic substitution reactions .
2-(4-chloro-2-methyl-phenoxy)-N-phenyl-propanamide (CAS: 13740-38-0)
- Structure: Replaces the sulfonyl morpholine with a phenoxy group.
- Molecular Formula: C₁₆H₁₆ClNO₂.
- Key Differences: The ether linkage (phenoxy) reduces polarity compared to the sulfonamide group.
- Applications: Potential agrochemical applications due to structural similarity to herbicide intermediates .
Sulfonamide-Containing Analogues
N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide
- Structure : Shares the morpholine sulfonyl group but introduces a hydroxyl group on the phenyl ring and a furan substituent.
- Molecular Formula : C₂₁H₂₆N₂O₆S.
- Key Differences : Hydroxyl group enhances hydrogen-bonding capacity; furan moiety may confer π-π stacking interactions in biological targets.
- Applications : Likely explored for CNS-targeting activity due to furan’s role in blood-brain barrier penetration .
3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide (CAS: 881936-25-0)
- Structure : Features dual sulfonamide groups and a chloro-substituted phenyl ring.
- Molecular Formula : C₁₉H₂₄ClN₃O₆S₂.
- Key Differences : Additional sulfonamide and methoxy groups increase molecular weight and complexity.
- Applications: Potential use as a protease inhibitor due to sulfonamide’s affinity for enzyme active sites .
Boron- and Piperidine-Containing Derivatives
2,2-Dimethyl-N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS: 2246631-55-8)
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide hydrochloride (NIDA Catalog: 9812-011)
- Structure : Substitutes sulfonyl morpholine with a piperidine ring and fluorophenyl group.
- Molecular Formula : C₂₂H₂₈ClFN₂O.
- Key Differences : Fluorine enhances metabolic stability; piperidine confers opioid receptor affinity.
- Applications : μ-opioid agonist with Schedule 1 regulatory status .
Structural and Functional Analysis
Molecular Properties Comparison
Reactivity and Solubility
- Target Compound: The morpholine sulfonyl group increases polarity, improving aqueous solubility compared to non-sulfonylated analogues. The chloro-propanamide moiety offers sites for nucleophilic substitution .
- Boron-Containing Analogues : Boronate esters enable cross-coupling reactions but require anhydrous conditions, limiting their utility in aqueous systems .
- Piperidine Derivatives : Basic piperidine nitrogen enhances membrane permeability, critical for CNS-targeting drugs .
Research and Commercial Status
- The target compound is discontinued in commercial catalogs, suggesting synthesis challenges or niche applications .
- In contrast, simpler chloro-propanamides (e.g., CAS: L026748) remain widely available due to their versatility in organic synthesis .
- Opioid-related propanamides (e.g., NIDA 9812-011) are tightly regulated but critical for neuropharmacology research .
Biological Activity
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide, with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H19ClN2O4S |
| Molecular Weight | 346.83 g/mol |
| CAS Number | 743444-65-7 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cytotoxic Activity : In studies involving the HEPG2 liver cancer cell line, the compound demonstrated an IC50 value ranging from 3.92 to 9.38 µg/mL, indicating potent cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil and doxorubicin .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still limited.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells, potentially altering enzymatic activities or receptor functions. This interaction can lead to apoptosis in cancer cells or inhibit bacterial replication.
Comparative Studies
When compared to similar compounds such as 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide , variations in biological activity can be observed. The structural differences influence their pharmacological profiles and efficacy against targeted diseases.
Comparative Efficacy Table
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| This compound | 3.92 - 9.38 | Anticancer |
| 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide | TBD | TBD |
Study on Antiviral Properties
A study highlighted in the literature reviewed various N-Heterocycles, including derivatives similar to our compound, demonstrating promising antiviral activities against viruses such as hepatitis C and herpes simplex virus . While direct studies on our compound's antiviral efficacy are still emerging, these findings suggest a potential pathway for further investigation.
Safety and Toxicity Assessments
In vivo toxicity studies are critical for determining the safety profile of new compounds. Current research indicates that derivatives similar to this compound exhibit moderate safety margins, with minimal adverse effects observed at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.
- Conduct reactions in a fume hood to prevent inhalation of aerosols or vapors.
- Store the compound at 2–8°C in airtight, light-resistant containers to maintain stability .
- Dispose of waste via certified chemical disposal services, following institutional guidelines for sulfonamide-containing compounds .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and morpholine sulfonyl group signals (δ 3.0–4.0 ppm for CH2 groups) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (434.5 g/mol) and fragmentation patterns .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : Sulfonylation of 4-methyl-3-aminophenol with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate .
- Step 2 : Amide coupling using 2-chloropropanoyl chloride and a coupling agent (e.g., EDC/HOBt in DMF) to attach the propanamide group .
- Optimization : Microwave-assisted synthesis can reduce reaction time and improve yield (>75%) compared to traditional heating .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data reported for this compound?
- Methodological Answer :
- Repetition under Controlled Conditions : Test solubility in DMSO, methanol, and water at standardized temperatures (e.g., 25°C vs. 37°C) .
- Analytical Cross-Validation : Use HPLC (C18 column, 254 nm) to check for impurities affecting solubility measurements. Compare with NMR to confirm compound integrity .
- Computational Prediction : Apply QSPR models to predict solubility based on molecular descriptors (e.g., logP, polar surface area) .
Q. What strategies can optimize the compound’s biological activity through structural modifications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Modify the morpholine ring (e.g., replace with piperazine) to alter lipophilicity and target binding .
- Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to enhance sulfonamide stability .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like carbonic anhydrase or kinase enzymes .
Q. How can computational chemistry predict metabolic pathways and toxicity?
- Methodological Answer :
- Metabolite Prediction : Use software like GLORY or ADMET Predictor to identify potential oxidation sites (e.g., morpholine ring) and hydrolytic cleavage of the amide bond .
- Toxicity Profiling : Apply Quantitative Structure-Toxicity Relationship (QSTR) models to assess hepatotoxicity risks based on structural fragments .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., Z′-LYTE™) with recombinant enzymes (e.g., carbonic anhydrase IX) to measure IC50 values .
- Controls : Include positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) and negative controls (DMSO vehicle) .
- Data Normalization : Express inhibition as % activity relative to controls, using triplicate measurements to minimize variability .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
